1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione
Overview
Description
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol This compound is known for its unique bicyclic structure, which includes a pyridine ring fused to a pyrazine ring
Preparation Methods
The synthesis of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. These derivatives are being explored as potential therapeutic agents.
Medicine: The compound and its derivatives are being investigated for their potential use as inhibitors of specific enzymes and receptors involved in disease pathways. This includes their use as covalent inhibitors of KRAS, a protein involved in cancer progression.
Industry: In materials science, the compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione and its derivatives involves their interaction with specific molecular targets. For example, as KRAS covalent inhibitors, these compounds bind covalently to the KRAS protein, inhibiting its activity and preventing the downstream signaling pathways that lead to cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione can be compared with other similar compounds, such as:
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazine ring.
8-Bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione: This derivative includes a bromine atom at the 8-position, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the potential for modification to create derivatives with diverse properties and applications.
Properties
IUPAC Name |
1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBUUVXPCSJTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.